molecular formula C18H19NO3 B557550 Fmoc-L-alaninol CAS No. 161529-13-1

Fmoc-L-alaninol

Cat. No.: B557550
CAS No.: 161529-13-1
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Fmoc-L-alaninol has a wide range of applications in scientific research:

Safety and Hazards

Fmoc-L-alaninol is classified under the GHS07 hazard class. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Fmoc-L-alaninol has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . It has also been used in the preparation of triazolopeptides and azapeptides . The future of this compound lies in its potential applications in the field of peptide synthesis and drug delivery .

Biochemical Analysis

Biochemical Properties

Fmoc-L-alaninol interacts with various biomolecules in biochemical reactions. It is commonly used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid labile Boc group . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-alaninol can be synthesized through several methods. One common method involves the protection of the amino group of L-alaninol with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting L-alaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-alaninol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Fmoc-L-alanine: Similar in structure but lacks the hydroxyl group.

    Fmoc-L-phenylalanine: Contains a phenyl group instead of a methyl group.

    Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.

Uniqueness: Fmoc-L-alaninol is unique due to the presence of both the Fmoc protecting group and the hydroxyl group, making it versatile for various synthetic applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-L-alaninol
Reactant of Route 2
Reactant of Route 2
Fmoc-L-alaninol
Reactant of Route 3
Reactant of Route 3
Fmoc-L-alaninol
Reactant of Route 4
Reactant of Route 4
Fmoc-L-alaninol
Reactant of Route 5
Fmoc-L-alaninol
Reactant of Route 6
Reactant of Route 6
Fmoc-L-alaninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.